molecular formula C23H30ClNO2 B14433669 1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride CAS No. 78219-46-2

1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride

Cat. No.: B14433669
CAS No.: 78219-46-2
M. Wt: 387.9 g/mol
InChI Key: LJJIMXAFNQYMBD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenethylpiperidine with propanol in the presence of a suitable catalyst. The resulting product is then esterified with benzoic acid to form the benzoate ester. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride involves its interaction with specific molecular targets within the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a well-known narcotic analgesic.

    Piperidine derivatives: Other compounds containing the piperidine ring, such as piperidine-1-propanol.

Uniqueness

1-Piperidinepropanol, 4-phenethyl-, benzoate, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

78219-46-2

Molecular Formula

C23H30ClNO2

Molecular Weight

387.9 g/mol

IUPAC Name

3-[4-(2-phenylethyl)piperidin-1-yl]propyl benzoate;hydrochloride

InChI

InChI=1S/C23H29NO2.ClH/c25-23(22-10-5-2-6-11-22)26-19-7-16-24-17-14-21(15-18-24)13-12-20-8-3-1-4-9-20;/h1-6,8-11,21H,7,12-19H2;1H

InChI Key

LJJIMXAFNQYMBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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